9-Hydroxy-4-androstene-3,17-dione 9-Hydroxy-4-androstene-3,17-dione 9alpha-hydroxyandrost-4-en-3,17-dione is a 3-oxo-Delta(4)-steroid that is androst-4-ene substituted by oxo groups at positions 3 and 17 and a hydroxy group at position 9. It is a 3-oxo-Delta(4) steroid, a 17-oxo steroid and a 9-hydroxy steroid. It derives from an androst-4-ene-3,17-dione.
Brand Name: Vulcanchem
CAS No.: 560-62-3
VCID: VC21348336
InChI: InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1
SMILES: CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O
Molecular Formula: C19H26O3
Molecular Weight: 302.4 g/mol

9-Hydroxy-4-androstene-3,17-dione

CAS No.: 560-62-3

Cat. No.: VC21348336

Molecular Formula: C19H26O3

Molecular Weight: 302.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

9-Hydroxy-4-androstene-3,17-dione - 560-62-3

CAS No. 560-62-3
Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
IUPAC Name (8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1
Standard InChI Key SNMVJSSWZSJOGL-PLOWYNNNSA-N
Isomeric SMILES C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O
SMILES CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O
Canonical SMILES CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O
Appearance Solid powder

Chemical Structure and Physical Properties

9-Hydroxy-4-androstene-3,17-dione possesses a complex steroid structure with distinctive characteristics that contribute to its biological activity and chemical behavior.

Structural Features

The compound features an androstene skeleton consisting of four rings: three six-membered rings (A, B, and C) and one five-membered ring (D) . Its key functional groups include:

  • A hydroxyl group (-OH) positioned at the ninth carbon atom

  • Two keto groups (-C=O) located at the third and seventeenth carbon positions

From a stereochemical perspective, 9-Hydroxy-4-androstene-3,17-dione contains multiple chiral centers, resulting in potential isomeric forms. According to PubChem, the stereochemical configuration can be expressed as (8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione .

Physical Properties

The physical and chemical properties of 9-Hydroxy-4-androstene-3,17-dione are summarized in the following table:

PropertyCharacteristics
AppearanceWhite to light yellow crystalline powder
SolubilityReadily soluble in organic solvents (ethanol, acetone, chloroform, ether, benzene); insoluble in water
Spectral PropertiesUV absorption peaks at 227 nm and 274 nm; IR spectral features include OH bond vibration (3440 cm^-1) and ketone group vibration (1732 cm^-1)
Chemical Classification3-oxo-Delta(4) steroid, 17-oxo steroid, and 9-hydroxy steroid
Molecular Weight302.4 g/mol

The compound is functionally related to androst-4-ene-3,17-dione and possesses chemical properties typical of steroids with keto and hydroxyl functional groups .

Biological Activities and Pharmacological Applications

9-Hydroxy-4-androstene-3,17-dione exhibits diverse biological activities that make it valuable in pharmaceutical applications and as a precursor for other therapeutic compounds.

Hormonal Activity

As an androgen precursor, 9-Hydroxy-4-androstene-3,17-dione can be converted into testosterone, dihydrotestosterone, and other male hormones through enzymatic processes . These hormones play crucial roles in:

  • Maintaining normal reproductive function and secondary sexual characteristics

  • Promoting muscle growth and bone density

  • Regulating lipid metabolism

Therapeutic Applications

The compound has demonstrated significant antiestrogenic properties, making it useful for treating various types of estrogen-dependent cancers . Its ability to modulate hormonal pathways has led to investigations of its potential applications in conditions where hormonal regulation is beneficial.

Furthermore, 9-Hydroxy-4-androstene-3,17-dione serves as a valuable intermediate in the synthesis of various pharmacologically active steroids . Its chemical structure allows for further modifications to produce compounds with enhanced therapeutic profiles.

Production Methods

Microbial Biotransformation

Microbial biotransformation represents the primary method for producing 9-Hydroxy-4-androstene-3,17-dione industrially. This process harnesses the metabolic capabilities of specific microorganisms to perform the 9α-hydroxylation of steroid substrates .

The key enzyme involved in this process is 3-ketosteroid-9α-hydroxylase (KSH), a two-protein system consisting of KshA and KshB components . This enzyme system catalyzes the transformation of 4-androstene-3,17-dione into 9-Hydroxy-4-androstene-3,17-dione with high specificity .

Several microbial strains have been employed for this biotransformation process:

  • Mycobacterium species, particularly Mycobacterium fortuitum ATCC 35855

  • Gordonia neofelifaecis NRRL B-59395

  • Mycobacterium smegmatis mc(2)155

The microbial transformation typically follows these steps:

  • Cultivation of microbial cultures in suitable nutrient media with aeration

  • Addition of substrate (usually 4-androstene-3,17-dione or phytosterol) in dissolved or emulsified form

  • Fermentation until maximum conversion is achieved

Genetic Engineering Approaches

Recent advances have focused on genetic engineering approaches to enhance the production of 9-Hydroxy-4-androstene-3,17-dione. These strategies involve:

  • Cloning and expression of KshA and KshB genes in suitable host organisms

  • Construction of recombinant strains with enhanced hydroxylation capabilities

  • Modification of metabolic pathways to reduce byproduct formation and increase yield

For instance, researchers have successfully cloned KshA and KshB genes from Mycobacterium smegmatis mc(2)155 and Gordonia neofelifaecis NRRL B-59395, inserted them into expression vectors, and transformed Mycobacterium sp. NRRL B-3805 cells to create recombinant strains capable of efficient 9-Hydroxy-4-androstene-3,17-dione production .

Recent Research Advances

Enhanced Production Strategies

Recent research has focused on improving the production efficiency of 9-Hydroxy-4-androstene-3,17-dione through various approaches. A 2023 study conducted by researchers investigated a combined strategy of blocking Δ1‐dehydrogenation and regulating metabolic flux to construct a stable and high-yield producer .

The study identified five 3-Ketosteroid-Δ1-dehydrogenases (KstD) in Mycobacterium fortuitum ATCC 35855, with KstD2 showing the highest catalytic activity on 3-ketosteroids . The researchers found that KstD2 and KstD3 were the main causes of 9-Hydroxy-4-androstene-3,17-dione degradation during production .

By creating a strain deficient in these five KstD enzymes (designated MFΔkstD), they achieved stable accumulation of 9-Hydroxy-4-androstene-3,17-dione with a yield increase of 42.57% compared to the wild-type strain .

Metabolic Pathway Optimization

Further optimization focused on reducing unwanted byproducts in the 9-Hydroxy-4-androstene-3,17-dione production process. Researchers demonstrated that:

  • Overexpression of hsd4A combined with knockout of opccr in the KstD-deficient strain significantly reduced the formation of 9,21‐dihydroxy‐20‐methyl‐pregna‐4‐en‐3‐one (9-OHHP) byproducts

  • Co-expression of hsd4A and fadE28-29 in the MFΔkstDΔopccr strain successfully eliminated two major byproducts, improving the purity of 9-Hydroxy-4-androstene-3,17-dione from 80.24% to 90.14%

The optimized production process achieved remarkable results:

  • Production of 12.21 g/L of 9-Hydroxy-4-androstene-3,17-dione (83.74% molar yield)

  • Productivity rate of 0.0927 g/L/h from 20 g/L phytosterol

Another study demonstrated that phytosterol is the most suitable substrate for biotransformation to 9-Hydroxy-4-androstene-3,17-dione . The recombinant strain expressing kshA and kshB from M. smegmatis mc(2)155 catalyzed the biotransformation of phytosterol to 9-Hydroxy-4-androstene-3,17-dione with a conversion rate of 90%, significantly higher than achieved with genes from G. neofelifaecis NRRL B-59395 .

Industrial Applications and Future Perspectives

9-Hydroxy-4-androstene-3,17-dione holds significant importance in the pharmaceutical industry as a key intermediate in the production of glucocorticoid drugs . Its role as a precursor for various steroid-based pharmaceuticals underscores its industrial relevance.

The compound serves as a valuable intermediate for preparing 4,9(11)-androstadiene-3,17-dione, which can be further converted into numerous pharmacologically active steroids through conventional methods . This versatility makes it an essential component in steroid drug manufacturing pipelines.

Future research directions may include:

  • Further optimization of microbial strains for enhanced production efficiency and yield

  • Development of more sustainable and cost-effective production methods

  • Exploration of novel therapeutic applications based on the compound's biological activities

  • Investigation of structure-activity relationships to design more potent derivatives

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator